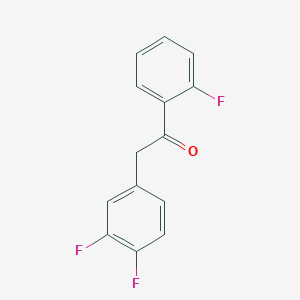

2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone is fundamentally defined by its asymmetric structure containing two distinct fluorinated phenyl rings linked through an ethanone functional group. The compound crystallizes in a specific spatial arrangement that reflects the influence of multiple fluorine atoms on the overall molecular conformation and intermolecular interactions. Single crystal X-ray diffraction studies of related fluorinated compounds have demonstrated that fluorine substitution patterns significantly influence crystal packing and molecular orientation within the solid state structure.

The primary structural framework consists of a central ethanone group (carbon-carbon-carbonyl) that serves as the connecting bridge between two fluorinated aromatic systems. The first aromatic ring contains fluorine atoms at the 3 and 4 positions relative to the carbon bearing the ethanone methylene group, while the second aromatic ring features a single fluorine atom at the 2 position relative to the carbonyl-bearing carbon. This asymmetric distribution of fluorine atoms creates distinct electronic environments around each aromatic system and influences the overall molecular dipole moment and conformational preferences.

Crystallographic analysis techniques employed for similar fluorinated organic compounds typically involve single crystal X-ray diffraction methods using monochromatic X-ray radiation. The diffraction patterns obtained from these studies provide detailed information about bond lengths, bond angles, torsional angles, and intermolecular interactions. For fluorinated aromatic ketones, the crystallization process often involves slow evaporation techniques using suitable solvent systems such as dichloromethane or ethanol to achieve diffraction-quality crystals.

The molecular conformation of this compound is influenced by the electronic effects of the fluorine substituents, which exhibit strong electron-withdrawing properties. These effects manifest in specific conformational preferences around the ethanone bridge, with the carbonyl group orientation relative to the two aromatic rings being particularly significant for understanding the overall molecular geometry. Studies on related fluorinated acetophenone derivatives have shown that fluorine substitution patterns can dramatically alter conformational equilibria and favor specific rotational arrangements around carbon-carbon bonds.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-11-4-2-1-3-10(11)14(18)8-9-5-6-12(16)13(17)7-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETHIDIBVZFSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC(=C(C=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, with the CAS number 1519952-50-1, is a compound that has garnered attention for its potential biological activities. Its structure includes difluorinated phenyl groups that may influence its interaction with biological targets. This article explores the compound's biological activity, focusing on its antifungal properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C14H9F3O

- Molecular Weight : 250.22 g/mol

- Purity : ≥95%

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, azole derivatives have shown significant efficacy against Candida albicans, a common fungal pathogen. The structure of these compounds, particularly their ability to coordinate with cytochrome P450 enzymes (CYP51), plays a crucial role in their antifungal activity.

Table 1: Antifungal Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Azole A | 0.023 | Comparable to Fluconazole |

| Azole B | 0.00035 | 57 times more active than Fluconazole |

| This compound | TBD | TBD |

Enzyme Inhibition

Inhibitory activity on cytochrome P450 enzymes is another area of interest for this compound. Studies have suggested that compounds with similar structures can inhibit various steroidogenic enzymes, which are crucial in hormone biosynthesis.

Table 2: Enzyme Inhibition Profiles

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| CYP11B1 (11β-hydroxylase) | TBD | |

| CYP11B2 (aldosterone synthase) | TBD | |

| CYP17 (17α-hydroxylase) | TBD | |

| CYP19 (aromatase) | TBD |

Case Studies

- Antifungal Efficacy : A study demonstrated that the compound exhibited promising antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antifungals like fluconazole, indicating a potential therapeutic advantage.

- Cytochrome P450 Inhibition : Another investigation assessed the compound's ability to inhibit CYP enzymes involved in steroidogenesis. The results indicated a selective inhibition pattern that could be beneficial for conditions related to hormonal imbalances.

Research Findings

The biological activity of this compound is largely attributed to its structural characteristics, which facilitate interactions with specific biological targets. Preliminary findings suggest that modifications in the fluorinated phenyl groups enhance its potency against fungal pathogens and increase its selectivity for enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

a. Fluorine Substitution Patterns

- 1-(2,5-Difluorophenyl)ethanone (CAS 1979-36-8): Features fluorine atoms at the 2- and 5-positions of the phenyl ring.

- 2-Chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9): Replaces the 2-fluorophenyl group with a chlorine atom. The chlorine atom increases molecular weight (190.57 g/mol) and polarizability, leading to higher boiling points (256.3°C) compared to purely fluorinated analogs .

b. Functional Group Additions

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS 886362-94-3): Incorporates a hydroxyl group at the 2-position of the 3,5-difluorophenyl ring. This addition enhances hydrogen-bonding capacity, improving aqueous solubility but reducing thermal stability .

- 2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-difluorophenyl)ethanone (CAS 731814-22-5): Integrates a triazole-pyridine sulfanyl group. The extended π-system and sulfur atom increase molecular complexity, making it suitable for targeting enzyme active sites in drug discovery .

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-Difluorophenyl)-1-(2-fluorophenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. Acyl chlorides or anhydrides derived from fluorinated benzoyl precursors are reacted with fluorinated aromatic rings under controlled anhydrous conditions. For example, substituting 3,4-difluorobenzoyl chloride with 2-fluorobenzene in dichloromethane at 0–5°C minimizes side reactions like polyacylation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : ¹⁹F NMR is critical for distinguishing fluorine environments (e.g., 3,4-difluorophenyl vs. 2-fluorophenyl groups). Chemical shifts for aryl fluorines typically range from -110 to -125 ppm .

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion peak (M⁺) at m/z 236 confirms the molecular formula C₁₄H₉F₃O. Discrepancies in fragmentation pathways may arise from isomerization during ionization, resolved via tandem MS/MS .

- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the ketone group. Overlapping C-F stretches (1100–1250 cm⁻¹) require deconvolution software for accurate assignment .

Q. How does the electronic environment of the fluorinated aryl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing fluorine atoms activate the aromatic rings toward nucleophilic substitution (e.g., SNAr) but deactivate them toward electrophilic substitution. For Suzuki-Miyaura coupling, the 3,4-difluorophenyl group’s meta-fluorines enhance oxidative addition with palladium catalysts, while steric hindrance from the 2-fluorophenyl group may slow transmetallation. Optimize using Pd(PPh₃)₄ and cesium carbonate in THF/water (4:1) at 80°C .

Advanced Research Questions

Q. What are the challenges in evaluating the compound’s pharmacological activity, and how are false-positive results mitigated?

- Methodology : Fluorinated ketones often exhibit non-specific binding to enzymes (e.g., kinases) due to their electrophilic carbonyl group. Use orthogonal assays:

- Fluorescence polarization to confirm target engagement.

- Crystallography to resolve binding modes (e.g., Protein Data Bank deposition).

- Proteome-wide profiling (e.g., thermal shift assays) to identify off-target interactions .

Q. How do contradictory thermodynamic data (e.g., boiling points) from different sources arise, and how should researchers validate them?

- Methodology : Discrepancies in reported boiling points (e.g., 256°C vs. 245°C) may stem from impurities or measurement techniques. Validate via:

- Differential scanning calorimetry (DSC) for phase transitions.

- Gas chromatography with a high-purity reference standard.

- Comparative analysis using NIST-reviewed data .

Q. What strategies improve yield in multistep syntheses involving this compound as an intermediate?

- Methodology :

- Protecting groups : Temporarily protect the ketone with ethylene glycol to prevent side reactions during subsequent halogenation .

- Flow chemistry : Continuous-flow reactors enhance reproducibility in exothermic steps (e.g., Grignard additions).

- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can computational modeling predict the compound’s metabolic stability, and what limitations exist?

- Methodology :

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict cytochrome P450-mediated oxidation sites.

- Molecular dynamics (MD) : Simulate interactions with liver microsomes to estimate half-life.

- Limitations : Models may underestimate steric effects from fluorinated groups, necessitating experimental validation via LC-MS/MS .

Q. What are the environmental and handling risks associated with this compound, and how are they managed in lab settings?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.